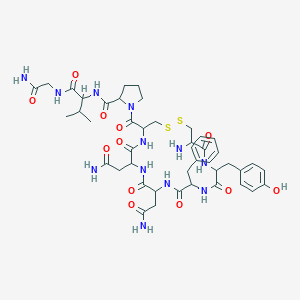
2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime is a chemical compound that belongs to the class of oxime derivatives. It is commonly known as 3-PPOH and is widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-PPOH involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. It also enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects
3-PPOH has been shown to have various biochemical and physiological effects, including reducing lipid peroxidation, increasing the levels of glutathione, and improving mitochondrial function. It also protects against neuronal damage and improves cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-PPOH in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for central nervous system disorders. However, its low solubility in water and limited stability under certain conditions can pose challenges in its use in lab experiments.
Direcciones Futuras
The potential therapeutic applications of 3-PPOH are still being explored, and there are several future directions for research in this area. Some of these include investigating its efficacy in treating other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis, exploring its potential as an anti-cancer agent, and developing novel formulations to improve its solubility and stability.
Conclusion
In conclusion, 2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime is a promising compound with potential therapeutic applications in various diseases. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-PPOH involves the reaction of 3-hydroxy-3-propyl-2-hexanone with phenylmethyl hydroxylamine in the presence of a catalyst. This reaction results in the formation of 3-PPOH as a white crystalline solid with a melting point of 120-122°C.
Aplicaciones Científicas De Investigación
3-PPOH has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Número CAS |
154874-69-8 |
|---|---|
Nombre del producto |
2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime |
Fórmula molecular |
C17H23ClN4O4 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
4-[(Z)-C-methyl-N-phenylmethoxycarbonimidoyl]heptan-4-ol |
InChI |
InChI=1S/C16H25NO2/c1-4-11-16(18,12-5-2)14(3)17-19-13-15-9-7-6-8-10-15/h6-10,18H,4-5,11-13H2,1-3H3/b17-14- |
Clave InChI |
RAWMBDWHWUIOPU-VKAVYKQESA-N |
SMILES isomérico |
CCCC(CCC)(/C(=N\OCC1=CC=CC=C1)/C)O |
SMILES |
CCCC(CCC)(C(=NOCC1=CC=CC=C1)C)O |
SMILES canónico |
CCCC(CCC)(C(=NOCC1=CC=CC=C1)C)O |
Sinónimos |
2-Hexanone, 3-hydroxy-3-propyl-, O-(phenylmethyl)oxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl (2R,3R,6R,8S,9R,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B234404.png)
![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-phenylcyclopentanecarboxamide](/img/structure/B234410.png)


![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[4-(methylamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B234427.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)
![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)